N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a methoxyphenyl group, a quinolin-2-yloxy moiety, and a pyrrolidine-1-carboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Attachment of the Quinolin-2-yloxy Group: This step involves the nucleophilic substitution of a quinoline derivative with a halogenated pyrrolidine intermediate.
Introduction of the Methoxyphenyl Group: The final step includes the coupling of the methoxyphenyl group to the pyrrolidine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the quinoline and pyrrolidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrrolidine and quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.
Biology
Biologically, this compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex chemicals. Its reactivity and structural diversity make it a versatile component in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and quinoline groups may facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide: Contains a sulfonamide group, offering different reactivity and biological properties.
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-thioamide: Features a thioamide group, which can influence its chemical and biological behavior.
Uniqueness
N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its methoxyphenyl group can participate in various chemical reactions, while the quinoline moiety offers potential for biological interactions. The pyrrolidine ring provides structural rigidity and additional sites for chemical modification.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGQAQCUJFVZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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